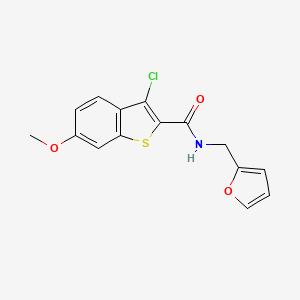![molecular formula C14H18N4O2S B4726798 N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4726798.png)
N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea
説明
N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea, also known as DIT, is a novel compound that has been extensively studied for its potential applications in scientific research. DIT has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
作用機序
Further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea.
2. Developing New Cancer Therapies: this compound has potent anticancer properties, making it a promising candidate for the development of new cancer therapies.
3. Investigating Neurological Disorders: this compound has neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
4. Developing Cardioprotective Therapies: this compound has cardioprotective properties, making it a potential candidate for the development of new therapies for cardiovascular disease.
Conclusion
In conclusion, this compound (this compound) is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. While there are some limitations to its use in lab experiments, this compound has several advantages and promising future directions for research.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea has several advantages and limitations for lab experiments:
Advantages:
1. Potent Anticancer Properties: this compound has been shown to have potent anticancer properties, making it a promising tool for investigating cancer biology.
2. Neuroprotective Properties: this compound has been shown to have neuroprotective properties, making it a useful tool for investigating neurological disorders.
3. Cardioprotective Properties: this compound has been shown to have cardioprotective properties, making it a useful tool for investigating cardiovascular disease.
Limitations:
1. Limited Availability: this compound is not widely available, which can make it difficult to obtain for lab experiments.
2. Limited Understanding of
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea:
1. Elucidating the
科学的研究の応用
N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. Some of the key scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to have potent anticancer properties, making it a promising candidate for the development of new cancer therapies.
2. Neurological Disorders: this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Disease: this compound has been shown to have cardioprotective properties, making it a potential candidate for the treatment of cardiovascular disease.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-19-11-3-4-13(20-2)12(7-11)18-14(21)16-6-5-10-8-15-9-17-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,17)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVJJTZMRNCXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-fluorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4726730.png)
![1-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B4726743.png)
![2-(3-pyridinyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4726747.png)
![4-(ethylsulfonyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4726755.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B4726756.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4726759.png)
![2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B4726761.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4726777.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4726778.png)

![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4726789.png)
![4-({[4-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B4726796.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide](/img/structure/B4726803.png)